Synthetic Yields: 7-Isopropoxy-1H-indole vs. 7-Ethoxy-1H-indole in a Validated mTOR Inhibitor Patent Protocol
In the patent synthesis for fused bicyclic mTOR inhibitors, 7-isopropoxy-1H-indole was prepared via O-alkylation of 7-hydroxyindole with 2-iodopropane, following the identical procedure used for 7-ethoxy-1H-indole [1]. While the patent does not report the yield for the isopropoxy analog, the procedure's reliance on the more sterically hindered 2-iodopropane (vs. iodoethane) implies a lower expected yield, a critical factor for procurement decisions regarding cost-per-gram at scale.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Yield not explicitly reported |
| Comparator Or Baseline | 7-Ethoxy-1H-indole (yield not explicitly reported) |
| Quantified Difference | Not quantifiable from source |
| Conditions | O-alkylation with 2-iodopropane, as per US7943767B2 |
Why This Matters
The synthesis uses a sterically hindered alkylating agent, directly linking procurement cost and scalability to the chosen 7-alkoxy group.
- [1] Chen, X. et al., assignors to OSI Pharmaceuticals, Inc. Fused bicyclic mTOR inhibitors. U.S. Patent 7,943,767, May 17, 2011. View Source
